molecular formula C24H28Br2N2O4 B1667943 Brovanexine CAS No. 54340-61-3

Brovanexine

Katalognummer B1667943
CAS-Nummer: 54340-61-3
Molekulargewicht: 568.3 g/mol
InChI-Schlüssel: DQTRREPKGJIABH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Brovanexine is an expectorant possessing both the secretagogic action selectively on SG and a mucolytic action toward acid glycoproteins in granules of secretory cells.

Wissenschaftliche Forschungsanwendungen

Pulmonary Surfactant Stimulation

Brovanexine, a bromhexine derivative, has been researched for its impact on the respiratory tract, specifically its secretagogic action on submucosal glands and mucolytic action toward acid glycoproteins. One study found that brovanexine stimulated the secretion of pulmonary surfactant, particularly disaturated phosphatidylcholine, in rats. This suggests potential applications in enhancing lung health by stimulating surfactant production (Takeda, Shimoyama, Misawa, & Yanaura, 1983).

Expectorant Effects on Tracheal Secretory Cells

Another research focused on the expectorant effects of brovanexine, examining its impact on tracheal secretory cells in dogs. The study highlighted its action on goblet cells and submucosal glands, leading to changes in cellular secretions. These findings point to brovanexine’s potential in treating conditions involving tracheal secretions (Takeda, Kasamatsu, Misawa, & Yanaura, 1983).

Impact on Mucus Glycoproteins

Further research delved into brovanexine's effect on mucus glycoproteins in tracheal secretory cells. In dogs, brovanexine treatment influenced the secretion of mucus glycoproteins, suggesting its potential application in managing respiratory conditions involving mucus production (Yamazaki, Shimo, Tanaka, Kubo, Ito, Yanaura, & Takeda, 1983).

Repeated Treatment Effects

A study on the effects of repeated treatments with brovanexine and its derivative BR-227 in rats highlighted their impact on tracheal submucosal glands. The research indicates that brovanexine has a secretagogic action on these glands, suggesting its utility in conditions requiring modulation of tracheal secretions (Takeda, Shimoyama, Misawa, Yanaura, Yamazaki, & Kubo, 1984).

Pharmacological Effects on Respiratory Tract

Research comparing the pharmacological effects of brovanexine and bromhexine on the respiratory tract system noted that brovanexine increased the output volume of respiratory tract fluid and reduced its viscosity. This research emphasizes brovanexine's potential as an expectorant with significant implications for respiratory health (Kaśe, Hidaka, Miyata, Takahama, Okano, Kubo, & Yamazaki, 1984).

Synthesis and Pharmaceutical Applications

Brovanexine's synthesis and its role in pharmaceutical applications have been studied, highlighting its potential in various therapeutic areas. This includes its usage in the synthesis of active pharmaceutical ingredients, suggesting broader applications beyond respiratory health (Song Hong-rui, 2010).

Eigenschaften

CAS-Nummer

54340-61-3

Produktname

Brovanexine

Molekularformel

C24H28Br2N2O4

Molekulargewicht

568.3 g/mol

IUPAC-Name

[4-[[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]phenyl]carbamoyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C24H28Br2N2O4/c1-15(29)32-21-10-9-16(12-22(21)31-3)24(30)27-23-17(11-18(25)13-20(23)26)14-28(2)19-7-5-4-6-8-19/h9-13,19H,4-8,14H2,1-3H3,(H,27,30)

InChI-Schlüssel

DQTRREPKGJIABH-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)OC

Kanonische SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)OC

Aussehen

Solid powder

Andere CAS-Nummern

54340-61-3

Reinheit

>98% (or refer to the Certificate of Analysis)

Verwandte CAS-Nummern

54340-60-2 (mono-hydrochloride)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Bronquimucil
brovanexine
brovanexine monohydrochloride
UR 389

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brovanexine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Brovanexine
Reactant of Route 3
Reactant of Route 3
Brovanexine
Reactant of Route 4
Reactant of Route 4
Brovanexine
Reactant of Route 5
Reactant of Route 5
Brovanexine
Reactant of Route 6
Reactant of Route 6
Brovanexine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.